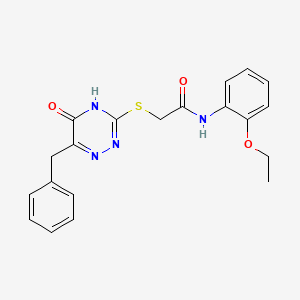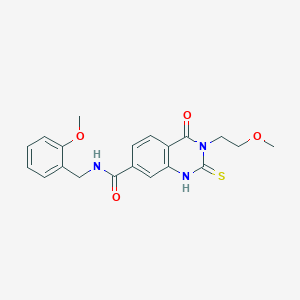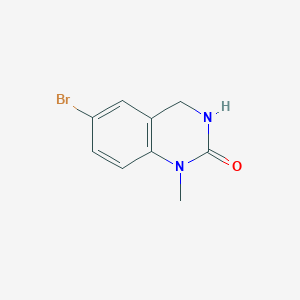![molecular formula C18H17N3 B2627596 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-63-8](/img/structure/B2627596.png)
8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-63-8. It has a molecular weight of 275.35 and its IUPAC name is (1E)-1-(4-methylphenyl)ethanone 8-quinolinylhydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,20-21H,2H2,1H3. This indicates that the compound has a quinoline ring attached to a hydrazone group, which is further connected to a 4-methylphenyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline often focuses on their synthesis and the exploration of their crystal structures. For instance, studies have detailed the synthesis and X-ray crystallography of Schiff base compounds derived from hydrazinyl quinolines, highlighting the influence of different substituents on the molecular and crystal structure, as well as their interactions, such as π-stacking and hydrogen bonding (Jasinski et al., 2010). This research underlines the importance of these compounds in understanding molecular conformations and interactions that could be pivotal in drug design and material science.
Antimicrobial and Antitumor Properties
Compounds structurally similar or related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline have been synthesized and evaluated for their potential biological activities. For example, quinoline derivatives have been assessed for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Holla et al., 2006). Furthermore, some derivatives have shown antitumor activities, suggesting their applicability in cancer research and treatment options (Easmon et al., 2006).
Pharmacological Studies
Phthalimidoxy substituted quinoline derivatives have been synthesized and their pharmacological properties evaluated, uncovering potential biological activities that could be beneficial in developing new therapeutic agents (Bhambi et al., 2010). These studies are crucial in the discovery of new drugs, especially for conditions lacking effective treatments.
Polymorphism and Stability
Research has also focused on the polymorphic forms of related compounds, studying their stability and molecular arrangement in different crystalline forms. Such studies are essential for pharmaceutical applications, where the polymorphic form can significantly affect a drug's stability, solubility, and bioavailability (Kubicki et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUWYKCQKFROW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)